
4-Cyclopentyl-4-oxobutyric acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-4-oxobutyric acid typically involves the reaction of cyclopentanone with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopentyl-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-4-oxobutyric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopentyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- 4-Cyclopropyl-4-oxobutyric acid
- 4-Cyclohexyl-4-oxobutyric acid
- 4-Cyclopentyl-4-oxopentanoic acid
Comparison: 4-Cyclopentyl-4-oxobutyric acid is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Biologische Aktivität
4-Cyclopentyl-4-oxobutyric acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is . It features a cyclopentyl group attached to a butyric acid backbone with a keto functional group, which contributes to its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation. This activity is particularly relevant in pain management and autoimmune diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated activity against various cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis induction. Further investigation into its effects on specific cancer types is warranted.
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific receptors and enzymes. Molecular docking studies have indicated that the compound may bind to targets involved in inflammatory pathways and cancer progression, influencing downstream signaling cascades.
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers utilized an animal model of inflammation induced by lipopolysaccharide (LPS). The administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against breast cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers apoptotic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Hydroxybenzoic Acid | Contains a hydroxyl group on a benzene ring | Exhibits anti-inflammatory properties |
3-(Benzyloxy)propanoic Acid | Similar benzyloxy group but lacks cyclopentyl structure | Potential use as an analgesic |
4-(Cyclopentyl)butanoic Acid | Lacks the keto group but has similar chain length | Investigated for neuroprotective effects |
This compound | Unique combination of cyclopentyl and keto groups | Promising anti-inflammatory and anticancer activities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-cyclopentyl-4-oxobutyric acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or condensation reactions between cyclopentyl derivatives and succinic anhydride analogs. For example, analogous compounds like 4-(4-cyclohexylphenyl)-4-oxobutyric acid are synthesized via cyclization of phenylcyclohexane with succinic anhydride under acidic conditions . Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate the keto-acid form. Impurity profiles should be monitored via TLC or GC-MS to confirm >95% purity .
Q. How is the structural integrity of this compound validated in experimental settings?
Methodological Answer: Use a combination of NMR (¹H/¹³C) to confirm the cyclopentyl moiety and ketone/acid functional groups. For example, the ketone group in 4-(2-fluorophenyl)-4-oxobutanoic acid shows a carbonyl peak at ~208 ppm in ¹³C NMR . FT-IR can identify C=O stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What are the critical physicochemical properties to characterize for this compound?
Methodological Answer: Key properties include:
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to guide reaction solvent selection.
- Stability : Assess thermal stability via TGA and hydrolytic stability under acidic/basic conditions (e.g., pH 1–13 at 37°C for 24 hours).
- pKa : Determine using potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionization states relevant to biological activity .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer: Conduct high-throughput screening in antimicrobial (e.g., E. coli, S. aureus) and anticancer (e.g., MTT assays on HeLa or MCF-7 cells) models. Derivatives of structurally similar 4-oxobutanoic acids have shown activity against cancer cell lines at IC₅₀ values of 10–50 µM . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves.
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?
Methodological Answer: Use isotopic labeling (e.g., ¹³C-labeled cyclopentyl precursors) to trace acylation steps via NMR. Kinetic studies under varying temperatures and catalysts (e.g., AlCl₃ vs. FeCl₃) can identify rate-determining steps. Computational tools like Gaussian or ORCA may model transition states to compare activation energies for competing pathways .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic surfaces and identify potential binding sites. Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) can prioritize experimental testing. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can contradictory data between spectroscopic and computational characterization be resolved?
Methodological Answer: Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or conformational flexibility. Address this by:
- Repeating experiments under controlled conditions (e.g., deuterated solvents).
- Using ab initio molecular dynamics (AIMD) to simulate solvent interactions.
- Cross-validating with 2D NMR techniques (e.g., NOESY) to confirm spatial arrangements .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer: Employ UHPLC-QTOF-MS with ion mobility separation to detect low-abundance impurities (<0.1%). Chiral HPLC can resolve enantiomeric impurities if asymmetric synthesis is involved. For quantification, use external calibration curves with certified reference standards .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer: Synthesize analogs with modified substituents (e.g., halogenated cyclopentyl groups) and compare bioactivity. For example, fluorination at the cyclopentyl ring (as in 4-(2-fluorophenyl)-4-oxobutanoic acid) enhances metabolic stability . Use multivariate regression analysis to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
Q. What experimental designs address low reproducibility in pharmacological assays involving this compound?
Methodological Answer: Implement assay standardization by:
Eigenschaften
IUPAC Name |
4-cyclopentyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(5-6-9(11)12)7-3-1-2-4-7/h7H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFEGLWBFHQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442669 | |
Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-90-6 | |
Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.